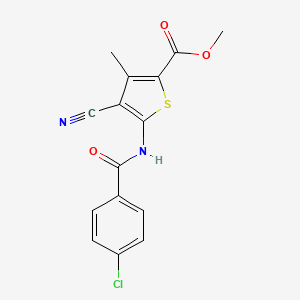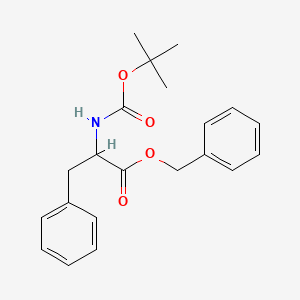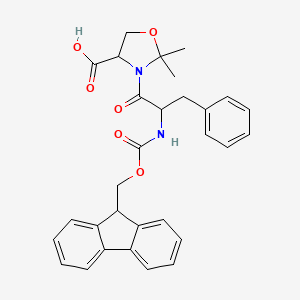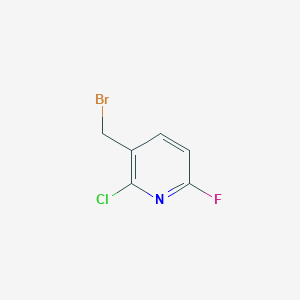![molecular formula C21H23N3O7 B12499424 Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499424.png)
Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzoate core substituted with a morpholine ring, an ethoxy group, and a nitrophenyl carbonyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Esterification: The formation of the benzoate ester by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Amidation: The coupling of the nitrophenyl carbonyl group with the amine group of morpholine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium ethoxide or other nucleophiles in an appropriate solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and methanol.
Applications De Recherche Scientifique
Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrophenyl and morpholine groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Ethyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
Uniqueness
Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethoxy group, nitrophenyl carbonyl, and morpholine ring makes it a versatile compound for various applications, distinguishing it from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C21H23N3O7 |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
methyl 5-[(4-ethoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H23N3O7/c1-3-31-19-7-4-14(12-18(19)24(27)28)20(25)22-15-5-6-17(16(13-15)21(26)29-2)23-8-10-30-11-9-23/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,25) |
Clé InChI |
HAWLZONHWDURHH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12499342.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B12499353.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12499359.png)
![4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole](/img/structure/B12499367.png)
![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)
![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)


![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12499416.png)


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12499435.png)
